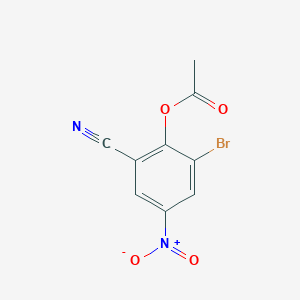

2-Bromo-6-cyano-4-nitrophenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-cyano-4-nitrophenyl acetate is an organic compound with the molecular formula C9H5BrN2O4. It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mecanismo De Acción

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which can be involved in a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 28505 might suggest certain pharmacokinetic properties. For instance, compounds with a molecular weight below 500 are generally more likely to be absorbed in the body and thus have better bioavailability.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that many chemical reactions, including those involving cyanoacetamide derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyano-4-nitrophenyl acetate typically involves the bromination of 4-cyano-2-nitrophenol followed by esterification with acetic anhydride. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out under acidic conditions with acetic anhydride and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-cyano-4-nitrophenyl acetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The acetate ester group can be hydrolyzed to yield the corresponding phenol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of 2-substituted-6-cyano-4-nitrophenyl derivatives.

Reduction: Formation of 2-bromo-6-cyano-4-aminophenyl acetate.

Hydrolysis: Formation of 2-bromo-6-cyano-4-nitrophenol.

Aplicaciones Científicas De Investigación

2-Bromo-6-cyano-4-nitrophenyl acetate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-cyano-6-nitrophenol: Similar structure but lacks the acetate ester group.

4-Cyano-2-nitrophenyl acetate: Similar structure but lacks the bromine atom.

2-Bromo-6-cyano-4-aminophenyl acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Bromo-6-cyano-4-nitrophenyl acetate is unique due to the combination of bromine, cyano, nitro, and acetate ester groups in a single molecule. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations and applications.

Actividad Biológica

2-Bromo-6-cyano-4-nitrophenyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_9H_6BrN_2O_4

- CAS Number : 1178773-51-7

The compound features a bromine atom, a cyano group, and a nitro group attached to a phenyl ring, contributing to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of 4-nitrophenyl acetate followed by the introduction of the cyano group. The general synthetic route can be summarized as follows:

- Bromination : 4-Nitrophenyl acetate is treated with bromine in an appropriate solvent.

- Cyanation : The resultant bromo compound undergoes nucleophilic substitution with sodium cyanide to introduce the cyano group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

- IC50 Values : Several analogs showed IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative effects.

Table 1 summarizes the biological activity data for related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast) | <10 | Induction of apoptosis |

| Related Compound A | HT29 (colon) | <5 | Inhibition of cell proliferation |

| Related Compound B | A431 (skin) | <8 | Disruption of cell cycle |

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Studies suggest that compounds with nitro and cyano groups can activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase.

Case Study 1: Antitumor Activity in vitro

A study conducted on various phenylacetate derivatives, including this compound, revealed promising results in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating selective cytotoxicity.

Case Study 2: Structure-Activity Relationship Analysis

Research into the SAR of similar compounds indicated that the presence of electron-withdrawing groups like nitro and cyano significantly enhances anticancer activity. Modifications to the phenyl ring were also explored, revealing that substitutions at specific positions could optimize potency.

Propiedades

IUPAC Name |

(2-bromo-6-cyano-4-nitrophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-5(13)16-9-6(4-11)2-7(12(14)15)3-8(9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCRUIVVHGHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.